N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-23-13-7-6-12-21(23)24(27)25-19-14-15-22-18(17-19)9-8-16-26(22)31(28,29)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUYEDYOGFRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide typically involves multiple steps. One common route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an appropriate amine with an aldehyde or ketone in the presence of an acid catalyst.
The next step involves the introduction of the benzenesulfonyl group. This can be accomplished by reacting the tetrahydroquinoline intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The final step is the coupling of the sulfonylated tetrahydroquinoline with 2-ethoxybenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structure, which includes both sulfonamide and tetrahydroquinoline moieties, suggests significant potential in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves the generation of reactive oxygen species (ROS), which disrupts bacterial cellular functions.
Anticancer Properties
Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation. The sulfonamide group is known to enhance the bioactivity of such compounds, making them promising candidates for anticancer therapies. Specific investigations into the cytotoxic effects against cancer cell lines have highlighted the potential for developing novel chemotherapeutic agents.
Biological Research
The compound serves as a molecular probe in biological studies, particularly in enzyme inhibition and cellular signaling pathways.
Enzyme Inhibition Studies
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide can be utilized to explore enzyme interactions due to its ability to bind selectively to specific targets. This feature is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes.
Cellular Signaling Pathways
Research into this compound's effects on cellular signaling has revealed its potential role in modulating pathways relevant to cell survival and apoptosis. This aspect is particularly important in the context of cancer research and treatment strategies.
Material Science Applications
The robust chemical properties of this compound make it suitable for industrial applications.
Polymer Development
The compound can be employed in the synthesis of specialized polymers due to its functional groups that allow for various chemical modifications. This capability enables the creation of materials with tailored properties for specific applications in coatings and composites.
Coatings and Adhesives
Its stability and reactivity can be harnessed to develop advanced coatings and adhesives that require specific performance characteristics under varying environmental conditions.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ in sulfonyl substituents, aromatic substituents, and side chains, which significantly influence molecular weight, solubility, and bioavailability.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Sulfonyl Modifications : Fluorination (e.g., 4-fluorobenzenesulfonyl in ) may enhance metabolic stability compared to unsubstituted benzenesulfonyl in the target compound. Methoxy substitution (e.g., 4-methoxy in ) increases polarity.
- Aromatic Substituents : Ethoxy (target compound) vs. methoxy () or halogenated () groups influence electronic effects and binding interactions.
- Molecular Weight : The target compound’s estimated molecular weight (~440) aligns with analogs (407.5–474.9), suggesting similar pharmacokinetic profiles.
Challenges and Limitations
- Data Gaps : Physical properties (e.g., solubility, melting point) and toxicity profiles (MSDS) for the target compound and analogs (e.g., ) are largely unreported.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic applications of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features a tetrahydroquinoline core with a benzenesulfonyl substituent and an ethoxybenzamide moiety. The structural characteristics of this compound suggest significant interactions with biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Core : The initial step often includes cyclization reactions to form the tetrahydroquinoline structure.
- Introduction of Benzenesulfonyl Group : This can be achieved through sulfonation reactions that enhance the reactivity of the compound.
- Attachment of Ethoxybenzamide Moiety : This final step involves coupling reactions that introduce the ethoxybenzamide group.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance:
- Inhibition of Tyrosinase : The compound has shown promising results in inhibiting tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition could have implications in treating hyperpigmentation disorders.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various human tumor cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.0 ± 2.5 | |
| MCF-7 (Breast Cancer) | 20.3 ± 3.0 | |
| HeLa (Cervical Cancer) | 12.5 ± 1.5 |
These findings suggest that the compound may possess anticancer properties and warrants further investigation into its mechanism of action.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Pseudomonas aeruginosa | 128 μg/mL |
Case Studies and Research Findings
A study published in a peer-reviewed journal highlighted the compound's potential as a lead candidate for drug development due to its diverse biological activities. The authors noted that modifications to the benzenesulfonyl or ethoxybenzamide groups could enhance selectivity and potency against specific targets .
Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that alterations in the tetrahydroquinoline core significantly impacted biological activity . This emphasizes the importance of structural optimization in developing effective therapeutic agents.
Q & A
Q. How can structure-activity relationship (SAR) studies optimize target selectivity for enzymes like nNOS over eNOS/iNOS?
- Methodology : Systematic modification of the tetrahydroquinoline core and benzenesulfonyl/ethoxybenzamide substituents is critical. For example, introducing bulky groups (e.g., piperidin-4-ylmethyl) enhances nNOS selectivity by sterically hindering eNOS binding pockets. Computational docking (e.g., AutoDock Vina) predicts binding poses, validated via mutagenesis studies (e.g., Ala-scanning of active-site residues) . SAR data from analogs show IC₅₀ shifts from 1.5 μM (non-selective) to <100 nM (nNOS-selective) .
Q. What crystallographic techniques resolve the compound’s binding mode with its target?
- Methodology : X-ray crystallography of co-crystallized protein-ligand complexes (e.g., RORγ or nNOS) provides atomic-level insights. For example, crystals are grown in 20% PEG 3350 at 18°C, and diffraction data collected at synchrotron facilities (λ = 0.98 Å). Structure refinement using SHELXL-97 reveals key interactions, such as hydrogen bonds between the ethoxy group and Arg260 in nNOS .
Q. How do pharmacokinetic properties (e.g., metabolic stability) influence in vivo efficacy?
- Methodology : Microsomal stability assays (human/rat liver microsomes) quantify metabolic degradation (t₁/₂ >60 min indicates suitability for in vivo use). Plasma protein binding (ultrafiltration) and blood-brain barrier penetration (PAMPA-BBB) are assessed. For example, logP values <3.5 correlate with reduced CNS toxicity in tetrahydroquinoline analogs . In vivo efficacy is tested in xenograft models (e.g., HCT116 colorectal tumors in nude mice), with doses adjusted based on AUC₀–24h pharmacokinetic profiles .
Q. What computational strategies predict off-target interactions or toxicity?
- Methodology : Pharmacophore modeling (e.g., Schrödinger Phase) screens against databases like ChEMBL to identify potential off-targets (e.g., cytochrome P450 isoforms). Toxicity is predicted via QSAR models (e.g., ProTox-II) for hepatotoxicity and cardiotoxicity. Molecular dynamics simulations (AMBER) assess conformational stability in binding pockets over 100 ns trajectories .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported IC₅₀ values for NOS inhibition?
- Resolution : Variations may arise from assay conditions (e.g., enzyme source, cofactor concentrations). Standardization using reference inhibitors (e.g., L-NMMA for NOS) and inter-lab validation (e.g., round-robin testing) improves reproducibility. For example, iNOS activity is highly sensitive to tetrahydrobiopterin (BH₄) levels; maintaining 10 μM BH₄ in assays minimizes variability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
